molecular formula C10H11NO B1370303 5-(4-Pyridyl)-4-pentyne-1-ol

5-(4-Pyridyl)-4-pentyne-1-ol

Cat. No.: B1370303
M. Wt: 161.2 g/mol
InChI Key: MLQFLMONQBRNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Pyridyl)-4-pentyne-1-ol is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

5-pyridin-4-ylpent-4-yn-1-ol

InChI

InChI=1S/C10H11NO/c12-9-3-1-2-4-10-5-7-11-8-6-10/h5-8,12H,1,3,9H2

InChI Key

MLQFLMONQBRNFD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C#CCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromopyridine hydrochloride (5 g, 0.031 mol) was partitioned between 2N NaOH (50 ml) and ethyl acetate (250 ml). The organic layer was collected, dried over MgSO4 and evaporated in vacuo. The resulting oil was dissolved in triethylamine (10 ml) and degassed with nitrogen. Pent-4-yn-1-ol (3 g, 0.035 mol) was added, followed by bis(triphenylphosphine)palladium (II) chloride (200 mg) and copper iodide (100 mg). The reaction was heated to reflux and stirred for 15 min. The reaction was partitioned between ethyl acetate (250 ml) and water (50 ml). The organic layer was collected, dried over MgSO4 and evaporated. The residue was chromatographed on silica eluting with ethyl acetate to afford the title compound as a yellow solid (3.14 g). 1H NMR (250 MHz, CDCl3) 1.8 (1H, br s), 1.87 (2H, q), 2.57 (2H, t), 3.81 (2H, br t), 7.24 (2H, dd), 8.78 (2H, dd).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
200 mg
Type
catalyst
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four

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